Canaline
Overview
Description
Canaline, also known as 2-amino-4-(aminooxy)butanoic acid, is a non-proteinogenic amino acid. It is primarily found in legumes, particularly in the jack bean (Canavalia ensiformis). This compound is structurally related to ornithine, with the key difference being the presence of an aminooxy group in its side chain . This compound is notable for its potent insecticidal and neurotoxic properties .
Scientific Research Applications
Canaline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various compounds, including peptides.
Biology: This compound is employed in studies related to plant nutrition and metabolism.
Medicine: Its neurotoxic properties make it a subject of interest in neurotoxicity studies.
Industry: This compound’s insecticidal properties are utilized in developing natural insecticides.
Mechanism of Action
Target of Action
The primary target of Canaline is the enzyme Ornithine aminotransferase, which is found in mitochondria . This enzyme plays a crucial role in the urea cycle, a series of biochemical reactions in mammals that help detoxify ammonia and produce urea .
Mode of Action
this compound inhibits Ornithine aminotransferase, disrupting its normal function . This inhibition primarily stems from this compound’s ability to readily form oximes with keto acids and aldehydes, especially the pyridoxal phosphate cofactor of many vitamin B6-dependent enzymes .
Biochemical Pathways
this compound affects the urea cycle, a biochemical pathway that converts toxic ammonia to urea for excretion . This compound is a substrate for Ornithine aminotransferase, leading to the synthesis of L-ureidohomoserine . This compound is then converted to L-canavaninosuccinic acid by argininosuccinic acid synthetase. L-canavaninosuccinic acid is cleaved to form L-canavanine, another non-proteinogenic amino acid . This series of reactions forms the this compound-urea cycle, analogous to the ornithine-urea cycle .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound and its potential as a drug .
Result of Action
The inhibition of Ornithine aminotransferase by this compound leads to the disruption of normal cellular function . In insects, for example, this compound induces almost continuous motor activity, leading to disorientation and less patterned muscle activity . In plants, this compound’s toxicity is likely associated with the formation of non-functional proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors
Biochemical Analysis
Biochemical Properties
Upon treatment, Canaline, this arginine structural analogue, is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” .
Cellular Effects
This compound’s toxicity originates from incorporation into proteins as well as arginase-mediated hydrolysis to this compound that forms stable oximes with carbonyls . This leads to disruption of cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves the synthesis of non-functional proteins in sensitive organisms, a similar mode of action to that of other simple NPAAs .
Temporal Effects in Laboratory Settings
It is known that this compound’s application has been shown to cause disruption of polyamine metabolism and formation of reactive nitrogen species including nitric oxide .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Its toxicity has been associated with autoimmunological diseases in humans or animals feeding on plants containing this NPAA .
Metabolic Pathways
During germination, this compound catabolism produces this compound and urea, which are further degraded to homoserine, CO2, and ammonia .
Preparation Methods
Canaline can be synthesized through various methods. One common approach involves the enzymatic conversion of canavanine using arginase . This method yields this compound with a high degree of purity. Additionally, synthetic routes for this compound involve the use of hydroxylamine and cyanamide to produce hydroxyguanidine, which is then converted to this compound . Industrial production methods often rely on the enzymatic approach due to its efficiency and high yield.
Chemical Reactions Analysis
Canaline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form oximes with keto acids and aldehydes.
Reduction: It can be reductively cleaved to produce homoserine, a non-protein amino acid.
Substitution: This compound can participate in substitution reactions, particularly involving its aminooxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include oximes and homoserine .
Comparison with Similar Compounds
Canaline is often compared to canavanine, another non-proteinogenic amino acid found in legumes . Both compounds share structural similarities with proteinogenic amino acids (ornithine and arginine, respectively) and exhibit toxic properties. this compound is unique due to its aminooxy group, which is not present in canavanine . Other similar compounds include ureidohomoserine and canavaninosuccinic acid, which are intermediates in the this compound-urea cycle .
Properties
IUPAC Name |
(2S)-2-amino-4-aminooxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPGMQABJNQLLF-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CON)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197925 | |
Record name | Canaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Canaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
496-93-5 | |
Record name | L-Canaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Canaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Canaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Canaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-4-(aminooxy)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7H2XP1ZNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Canaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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